Cas no 2138002-77-2 (5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde)

5-Cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic aldehyde featuring a fused oxazole core with cyclopentyl and cyclopropyl substituents. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for the preparation of more complex heterocyclic systems. The presence of both aldehyde and oxazole functionalities allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its structural rigidity, imparted by the cyclopropyl and cyclopentyl groups, may enhance stability and influence stereoelectronic properties, making it valuable for structure-activity studies. The compound is typically handled under controlled conditions due to its reactive aldehyde group.
5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde structure
2138002-77-2 structure
Product Name:5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde
CAS No:2138002-77-2
MF:C12H15NO2
MW:205.253003358841
CID:6286231
PubChem ID:165475526
Update Time:2025-05-23

5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde
    • EN300-1124232
    • 2138002-77-2
    • Inchi: 1S/C12H15NO2/c14-7-10-11(8-5-6-8)13-15-12(10)9-3-1-2-4-9/h7-9H,1-6H2
    • InChI Key: OQLGVFIMIZGVBH-UHFFFAOYSA-N
    • SMILES: O1C(=C(C=O)C(C2CC2)=N1)C1CCCC1

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.1Ų

5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde Pricemore >>

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Additional information on 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde

Introduction to 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde (CAS No. 2138002-77-2)

5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde is a highly intriguing compound in the realm of chemical and pharmaceutical research, characterized by its unique structural features and potential biological activities. This compound, identified by the CAS number 2138002-77-2, has garnered significant attention due to its complex molecular architecture and its perceived utility in the development of novel therapeutic agents. The presence of both cyclopentyl and cyclopropyl substituents in its structure imparts a distinct spatial arrangement that can influence its reactivity and interactions with biological targets.

The core structure of this compound consists of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom. The oxazole moiety is well-known for its role in various bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The aldehyde functional group at the 4-position of the oxazole ring further enhances its potential as a pharmacophore, providing a site for further functionalization and interaction with biological systems.

In recent years, there has been a growing interest in oxazole derivatives as they exhibit a wide range of biological activities. The introduction of bulky substituents such as cyclopentyl and cyclopropyl can modulate the electronic properties of the molecule and influence its binding affinity to target proteins. This structural diversity makes 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel heterocyclic compounds. The oxazole ring can serve as a versatile scaffold for constructing more complex molecules with tailored properties. Researchers have been exploring various synthetic routes to modify this compound, aiming to enhance its biological activity and improve its pharmacokinetic profile. The aldehyde group, in particular, offers a reactive site for condensation reactions, allowing for the introduction of additional functional groups that can enhance binding interactions.

Recent studies have highlighted the importance of structural diversity in drug discovery, emphasizing that subtle changes in molecular structure can significantly impact biological activity. The combination of cyclopentyl and cyclopropyl groups in 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde provides a unique structural framework that may confer distinct advantages over simpler analogs. This has prompted researchers to investigate its potential as a lead compound for further optimization.

The synthesis of 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde involves several key steps that highlight the complexity of modern organic synthesis. The introduction of the cyclopentyl and cyclopropyl groups requires careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and palladium-mediated couplings, have been employed to achieve these transformations efficiently.

Once synthesized, this compound can be subjected to various biological assays to evaluate its potential therapeutic applications. The oxazole ring is known to interact with a variety of biological targets, including enzymes and receptors involved in critical cellular processes. By studying the interactions between 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde and these targets, researchers can gain insights into its mechanism of action and identify potential therapeutic uses.

In conclusion, 5-cyclopentyl-3-cyclopropyl-1,2-oxazole-4-carbaldehyde (CAS No. 2138002-77-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration. As synthetic methodologies continue to advance, the possibilities for modifying and optimizing this molecule are vast, offering hope for the development of novel therapeutic agents in the future.

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